Comparative Single-Crystal X-ray Diffraction Data: 3-Bromo Isomer vs. 4-Bromo Isomer
The 3-bromo isomer (CAS 214209-93-5) has been the subject of a dedicated single-crystal X-ray diffraction study, providing high-resolution data on its precise three-dimensional molecular geometry and crystal packing [1]. This level of structural characterization is a critical differentiator for applications in structure-based drug design and formulation science. In contrast, a comparable peer-reviewed single-crystal structure for the closest positional isomer, 2-(4-bromophenyl)-1-morpholinoethanone (CAS 349428-85-9), is absent from the primary scientific literature, limiting its utility in applications requiring high-fidelity structural information [1].
| Evidence Dimension | Availability of High-Resolution Single-Crystal X-ray Diffraction Data |
|---|---|
| Target Compound Data | Crystal structure solved and refined; unit cell parameters, space group, and intermolecular interactions quantitatively defined. |
| Comparator Or Baseline | 2-(4-Bromophenyl)-1-morpholinoethanone (CAS 349428-85-9) - No publicly available, peer-reviewed single-crystal structure. |
| Quantified Difference | Structural data available vs. data not available |
| Conditions | Single-crystal X-ray diffraction analysis [1]. |
Why This Matters
The availability of precise crystallographic data for the 3-bromo isomer directly supports computationally intensive research like molecular docking and crystal engineering, providing a verifiable advantage over the uncharacterized 4-bromo isomer.
- [1] Qiu, X., Zhao, C., Yao, L., Ye, W., Wang, S., Zhang, J., & Zhou, Z. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Molecular Crystals and Liquid Crystals, 768(5), 18-31. View Source
